Deschloroetizolam

Vue d'ensemble

Description

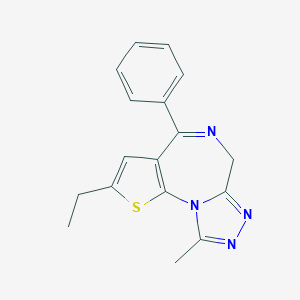

Le Déschloroétizolam est une nouvelle substance psychoactive appartenant à la classe des thiénodiazépines. Sa structure est similaire à celle de l'étizolam, mais il lui manque un atome de chlore en position 2’ sur le cycle phényle. Le Déschloroétizolam présente des effets dépresseurs, anxiolytiques, sédatifs, hypnotiques, myorelaxants, anticonvulsivants et amnésiants .

Mécanisme D'action

- Unlike classic benzodiazepines (BZDs), Deschloroetizolam has a unique structure: it replaces the benzene ring with a thiophene ring and fuses a triazole ring to the diazepine ring .

- By binding to the BZD-binding site, this compound facilitates the transmission of inhibitory signals mediated by GABA .

- It increases the frequency of the chlorine ion pore opening on GABA A receptors, leading to its depressant and anxiolytic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Deschloroetizolam, like benzodiazepines, binds to modulatory sites on the GABA receptors . This interaction enhances the effect of GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system .

Cellular Effects

This compound has been shown to produce depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects . These effects are likely due to its interaction with GABA receptors, which play a key role in neuronal excitability and muscle tone .

Molecular Mechanism

This compound, similar to other benzodiazepines, increases the transmission of GABAergic signals and enhances GABA-induced Cl− currents . This is achieved by binding to the benzodiazepine-binding site, which is located over the interface between the alpha and gamma subunits of the GABA receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a relatively fast onset of action and symptomatic relief .

Dosage Effects in Animal Models

For instance, low doses can reduce anxiety, while higher doses can induce sleep .

Metabolic Pathways

This compound is metabolized in the liver, similar to other benzodiazepines

Transport and Distribution

It is known that benzodiazepines are lipophilic and can easily cross cell membranes .

Subcellular Localization

Given its lipophilic nature and its interaction with GABA receptors, it is likely that it localizes to the cell membrane where GABA receptors are located .

Méthodes De Préparation

Le Déschloroétizolam peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la cyclisation d'un cycle thiophène avec un cycle diazépine. Les conditions de réaction incluent généralement l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que le palladium sur carbone (Pd/C). Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Le Déschloroétizolam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des réactifs comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2), conduisant à la formation de dérivés hydroxylés.

Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés pour réduire le Déschloroétizolam en son amine correspondante.

Applications de la Recherche Scientifique

Le Déschloroétizolam a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.

Biologie : Le Déschloroétizolam est étudié pour ses effets sur le système nerveux central, en particulier son interaction avec les récepteurs GABA.

Médecine : Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles, bien qu'il ne soit pas actuellement approuvé pour un usage médical.

Industrie : Il est utilisé dans le développement de nouvelles substances psychoactives et comme outil en toxicologie légale

Mécanisme d'Action

Le Déschloroétizolam exerce ses effets en se liant à des sites modulateurs sur les récepteurs GABA, en particulier le récepteur GABA_A. Cette liaison augmente la fréquence d'ouverture des canaux ioniques chlorure, renforçant les effets inhibiteurs du GABA et conduisant à ses propriétés sédatives et anxiolytiques .

Applications De Recherche Scientifique

Deschloroetizolam has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: this compound is studied for its effects on the central nervous system, particularly its interaction with GABA receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently approved for medical use.

Industry: It is used in the development of new psychoactive substances and as a tool in forensic toxicology

Comparaison Avec Des Composés Similaires

Le Déschloroétizolam est étroitement lié à d'autres thiénodiazépines telles que :

Étizolam : Structure similaire, mais avec un atome de chlore en position 2’.

Triazolam : Une autre thiénodiazépine avec des effets pharmacologiques similaires.

Alprazolam : Une benzodiazépine avec un mécanisme d'action similaire mais une structure chimique différente. Le Déschloroétizolam est unique en raison de l'absence d'atome de chlore, ce qui affecte sa puissance et sa durée d'action par rapport à ses analogues

Propriétés

IUPAC Name |

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBORXCOGMHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032639 | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-73-7 | |

| Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deschloroetizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROETIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

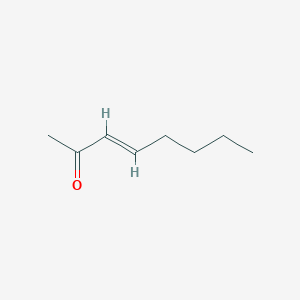

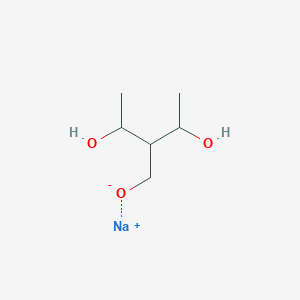

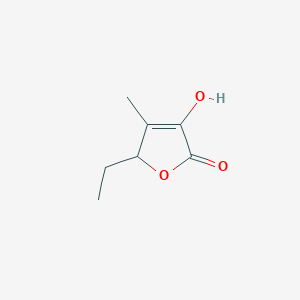

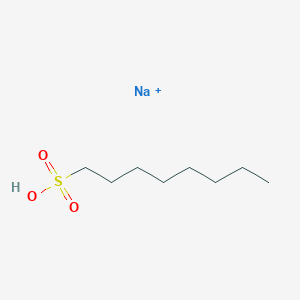

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.